N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Description
N'-(4-Methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a heterocyclic compound featuring a thieno[2,3-b]quinoline core fused with a carbohydrazide moiety. This scaffold is structurally related to derivatives explored for applications in medicinal chemistry, including anticancer and antimicrobial agents, as well as fluorescent sensors for metal ion detection .
Properties
IUPAC Name |
N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-12-6-8-13(9-7-12)18(24)22-23-19(25)17-11-15-10-14-4-2-3-5-16(14)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMWUDMIZXUWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with thieno[2,3-b]quinoline-2-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has been studied for its potential anticancer properties. Research indicates that derivatives of thieno[2,3-b]quinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in murine melanoma cell lines (B16F10), showcasing IC50 values ranging from 70.74 μM to over 200 μM depending on the substituents present on the quinoline core .
Case Study: Anticancer Mechanism
A detailed study on a related compound indicated that the mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may similarly engage apoptotic pathways, warranting further exploration in cancer therapeutics.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit essential enzymes. For example, studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of Thieno[2,3-b]quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Study: Inflammatory Response Modulation
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of thieno[2,3-b]quinoline derivatives led to a significant reduction in inflammatory markers. The findings underscore the therapeutic potential of this compound in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-b]quinoline core could intercalate with DNA or inhibit specific enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide include:
*Estimated based on structural analogs.
- Solubility: Bulkier substituents like sulfonohydrazides (e.g., ) reduce solubility, whereas smaller groups (e.g., cyclopropylcarbonyl ) improve it. The methyl group in the main compound offers a compromise between lipophilicity and solubility.
Pharmacological Activity
- Anticancer Potential: Thieno[2,3-b]quinoline derivatives with ester/carbonate prodrug moieties exhibit enhanced anti-proliferative activity against cancer cells (e.g., HCT-116 colon cancer) by disrupting crystal packing and improving cellular uptake . While specific data for the methylbenzoyl derivative is lacking, its structural similarity suggests comparable mechanisms.
- Antimicrobial Activity: Analogs like 2-(1-benzofuran-2-yl)-N'-[(3E)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide (GI₅₀ < 1 µM) demonstrate substituent-dependent efficacy. Fluorine or chlorine atoms at specific positions enhance activity, suggesting that the methyl group in the main compound may require optimization for antimicrobial applications .
- Fluorescence Sensing: Thieno[2,3-b]quinoline-2-carbohydrazide derivatives functionalized with salicylaldehyde act as fluorescent probes for In³⁺, Fe³⁺, and F⁻ detection . The 4-methylbenzoyl group’s steric effects could modulate binding specificity compared to smaller substituents.
Research Findings and Implications
- Structure-Activity Relationship (SAR): Substituent Position: Activity is highly sensitive to substituent placement. For example, in thieno[2,3-b]pyrazine derivatives, chlorine at C6 reduces anticancer activity, while methoxy groups at C3/C5 enhance it . Lipophilicity: The methyl group in the main compound likely improves blood-brain barrier penetration compared to polar analogs, making it a candidate for CNS-targeted therapies.
- Crystallography: Bulky substituents like 4-methylbenzoyl may disrupt crystal packing, enhancing solubility and bioavailability—a strategy validated in prodrug-modified thieno[2,3-b]pyridines .
Biological Activity
N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique thieno[2,3-b]quinoline framework, which is known for various biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H15N3O2S
- Molecular Weight : 365.42 g/mol
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on quinoline derivatives showed significant activity against various mycobacterial species. Specifically, certain derivatives displayed higher efficacy than standard treatments like isoniazid and pyrazinamide against Mycobacterium tuberculosis .
| Compound | Activity Against M. tuberculosis | Reference |
|---|---|---|
| N-Cycloheptylquinoline | Higher than isoniazid | |
| N-(2-phenylethyl) | Higher than pyrazinamide |
2. Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-b]quinoline derivatives has also been investigated. A related compound demonstrated significant inhibition of paw edema in animal models, suggesting a mechanism that may involve the modulation of pro-inflammatory cytokines and mediators .
3. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. A study indicated that derivatives synthesized from similar structures exhibited potent inhibition with IC50 values ranging from 26.0 to 459.8 µM compared to acarbose .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of thieno[2,3-b]quinoline derivatives with target enzymes. For instance, compounds were shown to stabilize at the active site of α-glucosidase through non-covalent interactions with key residues . This stability suggests a promising pathway for drug design aimed at treating conditions like diabetes.
In Silico Studies
In silico studies have further elucidated the structure-activity relationship (SAR) of these compounds. By analyzing docking scores and binding affinities, researchers identified critical structural features that enhance biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
